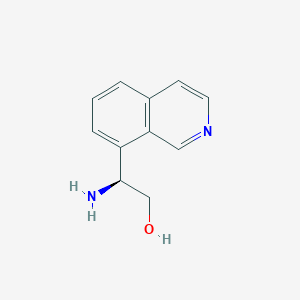

(s)-2-Amino-2-(isoquinolin-8-yl)ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

(2S)-2-amino-2-isoquinolin-8-ylethanol |

InChI |

InChI=1S/C11H12N2O/c12-11(7-14)9-3-1-2-8-4-5-13-6-10(8)9/h1-6,11,14H,7,12H2/t11-/m1/s1 |

InChI Key |

UNBNAXHRHJRJFW-LLVKDONJSA-N |

Isomeric SMILES |

C1=CC2=C(C=NC=C2)C(=C1)[C@@H](CO)N |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)C(CO)N |

Origin of Product |

United States |

Enantioselective Synthetic Methodologies for S 2 Amino 2 Isoquinolin 8 Yl Ethanol

Strategies for Stereoselective Formation of β-Amino Alcohol Architectures

The creation of the chiral center in β-amino alcohols necessitates highly controlled synthetic methods. These can be broadly categorized into catalytic asymmetric approaches, where a small amount of a chiral catalyst induces stereoselectivity, and chiral auxiliary-mediated routes, where a stoichiometric chiral unit guides the stereochemical outcome.

Catalytic Asymmetric Approaches

Catalytic asymmetric synthesis offers an efficient and atom-economical pathway to chiral molecules. Various transition metals have been harnessed to catalyze reactions that establish the stereocenter of β-amino alcohols with high fidelity.

Asymmetric hydrogenation of α-amino ketones is a direct and powerful method for the synthesis of chiral β-amino alcohols. This approach involves the reduction of a ketone functionality adjacent to an amino group, using a chiral catalyst to control the facial selectivity of hydride addition. Ruthenium and cobalt catalysts have demonstrated significant efficacy in this transformation. nih.govacs.org

For instance, cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones has been shown to produce chiral vicinal amino alcohols in high yields and excellent enantioselectivities (up to 99% ee) within a short reaction time. nih.gov The reaction proceeds via an amino-group-assisted coordination and a proton-shuttle-activated outer-sphere mechanism. nih.gov A general representation of this transformation is the reduction of a precursor like 2-amino-1-(isoquinolin-8-yl)ethan-1-one, which would directly yield the target compound.

Similarly, ruthenium-diamine catalysts are effective for the asymmetric transfer hydrogenation of unprotected α-amino ketones, affording the corresponding chiral 1,2-amino alcohols with high yields and enantioselectivities exceeding 99% ee in some cases. acs.org The use of a formic acid/triethylamine (HCOOH/TEA) mixture often serves as the hydrogen source in these transfer hydrogenations. acs.org The efficiency of these catalytic systems is highlighted by their successful application in the synthesis of various pharmaceutical drugs containing the 1,2-amino alcohol scaffold. acs.org

Table 1: Asymmetric Hydrogenation of α-Amino Ketones

| Catalyst | Substrate | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Cobalt Complex | General α-Primary Amino Ketone | High | Up to 99 | nih.gov |

| Ruthenium-Diamine Complex | Unprotected α-Amino Ketone | High | >99 | acs.org |

| Ir-(S)-f-phamidol | α-Amino Ketone | Up to 99 | Up to 99 | ccspublishing.org.cn |

| Ru-diphosphine-diamine | α-N-heteroaryl ketone | Up to 99 | >99 | rsc.org |

Copper-catalyzed asymmetric hydroamination has emerged as a potent method for the synthesis of chiral amines, including β-amino alcohols. nih.govnih.gov This strategy typically involves the addition of an amine source across a carbon-carbon double bond. For the synthesis of (S)-2-Amino-2-(isoquinolin-8-yl)ethanol, a hypothetical precursor would be 8-vinylisoquinoline.

The hydroamination of styrenes and other vinylarenes, which are structurally analogous to 8-vinylisoquinoline, has been successfully achieved. These reactions often utilize a copper-hydride catalyst in conjunction with a chiral ligand to control the stereoselectivity of the C-N bond formation. nih.gov The reaction can proceed with high regio- and enantioselectivity, making it an attractive approach for the synthesis of chiral β-amino alcohols from readily available olefin precursors. nih.gov

Table 2: Copper-Catalyzed Asymmetric Hydroamination

| Catalyst System | Substrate Type | Product Type | Selectivity | Reference |

|---|---|---|---|---|

| Cu(OAc)₂/(R)-DTBM-SEGPHOS/PPh₃ | Unprotected Allylic Alcohols | γ-Amino Alcohols | Excellent regio- and enantioselectivity | nih.gov |

| Copper Hydride with Chiral Ligand | Enals and Enones | Amino Alcohols | High chemo-, regio-, diastereo-, and enantioselectivity | sci-hub.se |

A powerful strategy for the synthesis of chiral β-amino alcohols involves the intramolecular C(sp³)–H amination via nitrene insertion, catalyzed by a chiral ruthenium complex. sciengine.comresearchgate.netsciengine.com This method typically proceeds through the formation of a cyclic carbamate (B1207046) (an oxazolidin-2-one) from an N-benzoyloxycarbamate precursor. Subsequent hydrolysis of the oxazolidinone reveals the desired β-amino alcohol. sciengine.comsciengine.com

This approach is particularly effective for substrates with benzylic, allylic, or propargylic C-H bonds, and can achieve yields of up to 99% with enantiomeric excesses up to 99%. sciengine.comsciengine.com The reaction is practical as the catalyst can be prepared on a gram scale and recycled. sciengine.com The synthetic utility has been demonstrated in the synthesis of intermediates for natural products like aurantioclavine and dragmacidin A. sciengine.comsciengine.com For the target molecule, the precursor would be an N-benzoyloxycarbamate derived from 2-(isoquinolin-8-yl)ethanol.

Table 3: Ruthenium-Catalyzed Intramolecular C–H Amination

| Substrate | Catalyst Loading (mol%) | Yield of Oxazolidinone (%) | ee of Oxazolidinone (%) | Reference |

|---|---|---|---|---|

| N-Benzoyloxycarbamate of 2-phenylethanol | 2 | 95 | 94 | nih.gov |

| N-Benzoyloxycarbamate of Indole-containing substrate | 2 | 74 | 94 | sciengine.com |

| N-Benzoyloxycarbamate (general) | 2 | Up to 99 | Up to 99 | sciengine.comsciengine.com |

The Asymmetric Henry (or nitroaldol) reaction is a classic carbon-carbon bond-forming reaction that provides access to β-nitro alcohols, which are versatile precursors to β-amino alcohols via reduction of the nitro group. beilstein-journals.orgnih.govwikipedia.org The reaction involves the addition of a nitroalkane, such as nitromethane, to an aldehyde. The stereochemical outcome is controlled by a chiral catalyst, often a metal complex with a chiral ligand. beilstein-journals.orgnih.gov

For the synthesis of this compound, the key step would be the asymmetric Henry reaction between isoquinoline-8-carbaldehyde (B113021) and nitromethane. Copper(II) complexes with chiral ligands, such as those derived from bis(oxazolines) or diamines, have proven to be highly effective catalysts for this transformation, affording β-nitro alcohols in high yields and with excellent enantioselectivity (up to 91% ee). beilstein-journals.orgnih.gov The reaction conditions, including the choice of solvent and temperature, can be tuned to optimize both the chemical yield and the enantiomeric excess. beilstein-journals.orgnih.gov

Table 4: Asymmetric Henry Reaction of Aldehydes with Nitromethane

| Catalyst (Copper(II) complex of Ligand) | Aldehyde | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Ligand Ia | Aldehyde 15 | 75 | 88 (R) | beilstein-journals.orgnih.gov |

| Ligand IIa | Aldehyde 15 | 69 | 91 (R) | beilstein-journals.orgnih.gov |

| Ligand IIIa | Aldehyde 15 | 72 | 83 (R) | beilstein-journals.orgnih.gov |

| Ligand IV | Aldehyde 15 | 59 | 85 (R) | beilstein-journals.orgnih.gov |

Note: Aldehyde 15 is a generic designation from the referenced literature.

Chiral Auxiliary-Mediated Synthetic Routes

In a chiral auxiliary-mediated approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. nih.govyoutube.com This method is often robust and provides high levels of stereocontrol.

For the synthesis of isoquinoline-containing compounds, derivatives of amino acids have been successfully employed as chiral auxiliaries. nih.govresearchgate.netnih.gov For example, pyroglutamic acid has been used as a chiral auxiliary to control the diastereoselective addition of nucleophiles to a β-carboline system, a related heterocyclic structure. elsevierpure.com A similar strategy could be envisioned where a chiral auxiliary derived from an amino acid is attached to an isoquinoline (B145761) precursor, guiding the stereoselective introduction of the aminoethanol side chain. The diastereoselectivity of such reactions can be very high, and the auxiliary can often be recycled.

Table 5: Chiral Auxiliary-Mediated Synthesis

| Chiral Auxiliary | Reaction Type | Diastereoselectivity | Reference |

|---|---|---|---|

| Pyroglutamic acid derivative | Nucleophilic addition to β-carboline | Highly diastereoselective | elsevierpure.com |

| 2-exo-alkoxy-apocamphanecarboxylic acid derivatives | Functionalization of 2-oxazolone | Excellent diastereoselectivity | nii.ac.jp |

| 1,2-Amino Alcohols | General Asymmetric Synthesis | Variable | nih.gov |

Chemoenzymatic and Biocatalytic Transformations for Chiral Amino Alcohol Synthesis

The synthesis of chiral amino alcohols is a critical endeavor, as this structural motif is present in numerous biologically active compounds and pharmaceutical agents. nih.govnih.gov Biocatalytic and chemoenzymatic approaches are highly valued for their exceptional stereoselectivity and mild reaction conditions, which circumvent the need for complex protection/deprotection steps often required in traditional organic synthesis. nih.govmdpi.com

Enzymes such as dehydrogenases, transaminases (including ω-transaminases), lyases, and monoamine oxidases are instrumental in producing chiral amino alcohols. nih.govmdpi.com These biocatalysts can facilitate asymmetric synthesis, deracemization, and kinetic resolution processes to yield products with high enantiomeric excess (e.e.). mdpi.com

One prominent biocatalytic method is the asymmetric reductive amination of α-hydroxy ketones. acs.orgfrontiersin.org Engineered amine dehydrogenases (AmDHs), often derived from amino acid dehydrogenases, can catalyze the direct reductive amination of an α-hydroxy ketone precursor with ammonia (B1221849) to furnish the corresponding (S)-configured vicinal amino alcohol with high conversion and excellent enantioselectivity (>99% e.e.). acs.org This process often utilizes a cofactor regeneration system, such as glucose dehydrogenase (GDH), to recycle the required nicotinamide (B372718) adenine (B156593) dinucleotide (NADH or NADPH). mdpi.comnih.gov

Enzymatic cascade reactions offer a one-pot synthesis approach, enhancing efficiency. nih.gov For instance, a transketolase and a transaminase can be coupled to synthesize chiral amino alcohols from simple, achiral starting materials. nih.gov Another cascade might involve a dioxygenase to introduce a hydroxyl group, followed by a decarboxylase to remove a carboxyl group, yielding an optically enriched amino alcohol. nih.gov These enzymatic methods provide a powerful and green alternative for the synthesis of the chiral amino alcohol backbone of molecules like this compound.

Table 1: Key Enzymes in Chiral Amino Alcohol Synthesis

| Enzyme Class | Reaction Type | Typical Substrate | Key Advantage |

|---|---|---|---|

| Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | α-Hydroxy Ketone | High stereoselectivity, direct amination with ammonia. acs.orgfrontiersin.org |

| Transaminase (TAm) | Asymmetric Amination | Ketone | Utilizes amine donors, useful in cascade reactions. nih.govfrontiersin.org |

| Decarboxylase (DC) | Decarboxylation | α-Amino Acid | Retains stereochemistry at other centers. nih.gov |

Methodologies for Incorporating the Isoquinoline Moiety into Chiral Structures

Constructing the isoquinoline scaffold and attaching it to the chiral aminoethanol backbone requires robust and versatile synthetic methods. Palladium-catalyzed reactions, reductive amination, and multicomponent reactions are powerful tools for this purpose.

Palladium-Catalyzed Amination and Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds with high efficiency and functional group tolerance. nih.gov These methods are particularly useful for constructing complex aromatic systems like isoquinolines. nih.gov

A common strategy involves the α-arylation of a ketone, where an enolate is coupled with an aryl halide. nih.gov For the synthesis of the target compound, a suitably protected 2-amino-1-ethanol derivative could be N-arylated with an 8-halo-isoquinoline using a Buchwald-Hartwig amination. This reaction forms the crucial C-N bond between the chiral side chain and the isoquinoline core. nih.gov The continual development of specialized ligands (e.g., XantPhos) and palladium precatalysts has expanded the scope of these reactions to include a wide variety of amines and aryl halides, proceeding under mild conditions. nih.govmdpi.com

Alternatively, the isoquinoline ring itself can be constructed via a palladium-catalyzed process. A sequential Pd-catalyzed α-arylation of a ketone with an ortho-halo-benzyl halide, followed by a cyclization/condensation with an ammonia source, provides a convergent route to polysubstituted isoquinolines. nih.gov Other approaches include the palladium-catalyzed iminoannulation of internal acetylenes or the oxidative coupling of allylic alcohols with anilines, which can be tailored to produce the isoquinoline scaffold. acs.orgnih.gov

Table 2: Examples of Palladium-Catalyzed Reactions for Isoquinoline Synthesis

| Reaction Type | Key Reactants | Catalyst/Ligand System | Outcome |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl Halide, Amine | Pd(OAc)₂ / Bidentate Phosphine Ligand | Forms C(aryl)-N bond. nih.gov |

| α-Arylation of Ketones | Aryl Halide, Ketone | Palladium Catalyst, Base | Forms C(aryl)-C(alpha) bond, precursor to cyclization. nih.gov |

| Aminocarbonylation | Aryl Halide, Amine, CO | Pd(OAc)₂ / XantPhos | Forms isoquinoline-carboxamides. mdpi.com |

Reductive Amination Protocols for N-Alkylation and Ring Closure

Reductive amination is a fundamental and widely used method for forming carbon-nitrogen bonds by converting a carbonyl group into an amine. rsc.org This reaction typically involves the initial formation of an imine or enamine from an amine and a carbonyl compound, followed by its reduction to the corresponding amine. This process can be employed to attach the isoquinoline moiety to the chiral amino alcohol.

For instance, a chiral amino alcohol could be reacted with an isoquinoline-8-carbaldehyde. The resulting imine intermediate would then be reduced stereoselectively using a suitable reducing agent (e.g., sodium borohydride, catalytic hydrogenation) to yield the secondary amine. A key challenge in this approach is controlling the stereochemistry of the newly formed bond if applicable and avoiding side reactions.

More advanced protocols utilize iridium-catalyzed transfer hydrogenation for the reductive amination of ketones, using formic acid as a mild hydrogen donor. rsc.org This method has been successfully applied to the synthesis of various β- and γ-amino alcohols. rsc.org Biocatalytic reductive amination, employing native amine dehydrogenases, also presents a green and highly selective alternative for producing chiral amines and amino alcohols. frontiersin.org These protocols offer a direct and efficient means for the N-alkylation step required to synthesize the target molecule.

Multicomponent Reaction Approaches for Isoquinoline Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.gov Several MCRs are well-suited for constructing the isoquinoline scaffold. nih.gov

The Ugi reaction is a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.com By using an α-amino acid as the bifunctional starting material (containing both the amine and carboxylic acid groups), a Ugi 5-center-4-component reaction can be achieved. mdpi.com This has been used to synthesize 1,1'-iminodicarboxylic acid derivatives, which are versatile intermediates for tetrahydroisoquinoline compounds. mdpi.com

The Passerini reaction is a three-component reaction of an isocyanide, a carbonyl compound, and a carboxylic acid to yield an α-acyloxy amide. wikipedia.orgmdpi.com While not directly forming the isoquinoline ring, its products can be key intermediates that are later cyclized. nih.gov

More directly, post-cyclization modifications of MCR adducts can lead to the isoquinoline core. For example, the Pomeranz–Fritsch reaction, which involves the acid-mediated cyclization of a benzalaminoacetal, has been successfully integrated with the Ugi reaction to create diverse isoquinoline scaffolds from simple building blocks. uj.edu.pl These MCR-based strategies provide a powerful and convergent pathway to complex molecules like this compound.

Chiral Resolution Techniques for Enantiomeric Purity

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), a resolution step is necessary to isolate the desired enantiomer. Crystallization-based methods are often preferred in industrial settings due to their scalability and cost-effectiveness. crystallizationsystems.comresearchgate.net

Diastereomeric Salt Formation and Crystallization

The most classical and widely used method for chiral resolution is the formation of diastereomeric salts. researchgate.netrsc.org This technique involves reacting the racemic mixture of a base (like the amino alcohol) with an enantiomerically pure chiral acid, known as a resolving agent. This reaction creates a pair of diastereomeric salts.

Unlike enantiomers, which have identical physical properties (except for optical rotation), diastereomers have different physical properties, including solubility. rsc.org This difference in solubility allows for their separation by fractional crystallization. unchainedlabs.com By carefully selecting the resolving agent and the solvent system, one diastereomeric salt can be induced to crystallize out of the solution while the other remains dissolved in the mother liquor. unchainedlabs.comsolidstatepharma.com The crystallized salt is then isolated, and the chiral acid is removed to yield the enantiomerically pure target compound. Common chiral resolving agents for basic compounds include acids like L-tartaric acid and (S)-mandelic acid. rsc.org

The success of this method depends on several factors, including the ability of the diastereomeric salt to form a good crystalline solid and a significant solubility difference between the two diastereomers. researchgate.net

Table 3: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Rationale for Use |

|---|---|---|

| L-Tartaric Acid | Chiral Dicarboxylic Acid | Readily available, forms crystalline salts with many amines. rsc.orgmdpi.com |

| (S)-Mandelic Acid | Chiral α-Hydroxy Acid | Effective for resolving various amines and amino alcohols. rsc.org |

| O,O'-Dibenzoyl-L-tartaric acid | Chiral Dicarboxylic Acid Derivative | Often provides better discrimination and crystallinity. rsc.org |

Preparative Chiral Chromatography Applications

The isolation of the enantiomerically pure this compound from a racemic mixture is a critical step in its synthesis for various applications. Preparative chiral High-Performance Liquid Chromatography (HPLC) stands as a powerful technique to achieve this separation, offering a direct route to obtaining the desired enantiomer with high purity. This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.

While specific published preparative chiral chromatography methods for 2-amino-2-(isoquinolin-8-yl)ethanol are not widely detailed, the resolution of structurally similar vicinal amino alcohols provides a strong precedent and a methodological framework. Research on related compounds, such as axially chiral N-benzoylamino alcohols, has demonstrated the efficacy of polysaccharide-based CSPs for such separations. nih.govcsic.es

A common and effective approach involves the use of an amylose-based CSP, such as amylose (B160209) tris(3,5-dimethylphenylcarbamate), which is commercially available under trade names like Chiralpak® IA. nih.govcsic.es The separation mechanism on this type of CSP involves a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance, which collectively create a chiral environment that can differentiate between the two enantiomers. nih.gov

For the preparative separation of a racemic N-benzoylamino alcohol, a ternary mobile phase system has been successfully employed. nih.govcsic.es The use of a mixture of a non-polar solvent like n-hexane, a polar protic solvent such as ethanol (B145695), and a chlorinated solvent like chloroform (B151607) allows for fine-tuning of the enantioselectivity and resolution while ensuring adequate solubility of the compound. nih.gov The optimization of the mobile phase composition is a crucial parameter in developing an efficient preparative separation method.

The successful application of preparative chiral HPLC allows for the isolation of the enantiomers with very high enantiomeric excess (ee), often exceeding 99%. nih.govcsic.es This level of purity is essential for its use as a chiral building block in asymmetric synthesis.

Below is a representative data table outlining the typical parameters that would be defined in a preparative chiral HPLC method for a related amino alcohol, which could serve as a starting point for the development of a method for this compound.

Table 1: Representative Parameters for Preparative Chiral HPLC Separation of a Vicinal Amino Alcohol

| Parameter | Value/Condition |

| Chromatography System | Preparative HPLC System |

| Column | Chiralpak® IA |

| Column Dimensions | 250 x 20 mm (L x ID) |

| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel |

| Mobile Phase | n-hexane/ethanol/chloroform mixture |

| Elution Mode | Isocratic |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 270 nm |

| Enantiomeric Excess (ee) | >99% |

| Temperature | Room Temperature |

This table is based on data for a structurally related N-benzoylamino alcohol and serves as an illustrative example. nih.gov

Applications in Asymmetric Catalysis

Ligand for Asymmetric Transfer Hydrogenation

This compound and its derivatives are excellent candidates for ligands in the asymmetric transfer hydrogenation of ketones and imines. In these reactions, the chiral ligand, in complex with a metal such as ruthenium or rhodium, facilitates the stereoselective transfer of a hydride from a hydrogen source (e.g., isopropanol (B130326) or formic acid) to the substrate. This process is highly valuable for the synthesis of chiral alcohols and amines.

Catalyst for Asymmetric C-C Bond Forming Reactions

This chiral amino alcohol can also be employed in various asymmetric carbon-carbon bond-forming reactions. For example, it can serve as a ligand for the asymmetric addition of organometallic reagents to aldehydes or ketones, leading to the formation of chiral secondary or tertiary alcohols with high enantioselectivity.

Mechanistic Investigations of Chemical Transformations Involving S 2 Amino 2 Isoquinolin 8 Yl Ethanol

Elucidation of Reaction Pathways in Stereoselective Syntheses

The stereogenic center in (S)-2-Amino-2-(isoquinolin-8-yl)ethanol can exert significant stereocontrol in chemical reactions when it is employed as a chiral auxiliary. acs.org The elucidation of the reaction pathways in such stereoselective syntheses is crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies. The primary mechanisms by which such control is imparted involve the formation of a transient chiral intermediate that biases the approach of a reactant from a specific face.

In a typical application as a chiral auxiliary, the amino or alcohol group of this compound is temporarily attached to a prochiral substrate. The isoquinoline (B145761) ring, due to its steric bulk and electronic properties, creates a highly differentiated chiral environment around the reaction center. For instance, in the alkylation of an enolate derived from an amide of the auxiliary, the isoquinoline group can effectively shield one face of the enolate, forcing the electrophile to approach from the less hindered side. acs.org

The reaction pathway is often elucidated through a combination of product analysis, stereochemical studies, and in some cases, the isolation and characterization of intermediates. For example, the formation of a specific diastereomer as the major product provides strong evidence for a particular transition state geometry. The stereochemical outcome can be influenced by factors such as the nature of the solvent, the temperature, and the specific reagents used, all of which can affect the conformational preferences of the chiral auxiliary-substrate conjugate. nih.gov

| Parameter | Influence on Reaction Pathway | Typical Observation |

| Solvent Polarity | Can influence the stability of charged intermediates and transition states. | Higher diastereoselectivity in non-polar solvents due to a more organized transition state. |

| Temperature | Lower temperatures generally enhance stereoselectivity. | Increased diastereomeric excess (de) at lower temperatures. |

| Lewis Acid | Can coordinate to the auxiliary, enforcing a more rigid conformation. | Altered or enhanced stereoselectivity depending on the Lewis acid used. |

This table presents generalized influences on reaction pathways involving chiral auxiliaries, based on principles from the literature. Specific data for this compound is not available.

Understanding Ligand-Metal Coordination Dynamics in Catalytic Systems

When used as a ligand in transition metal catalysis, this compound can coordinate to a metal center through the nitrogen atom of the isoquinoline ring and the nitrogen atom of the amino group, forming a stable five-membered chelate ring. The hydroxyl group can also participate in coordination, potentially leading to different coordination modes. The dynamics of this ligand-metal coordination are fundamental to the catalytic activity and enantioselectivity of the resulting complex. nih.gov

The coordination of the ligand to the metal is a dynamic process, with the ligand potentially binding in different ways depending on the metal, its oxidation state, and the reaction conditions. For instance, under acidic conditions, the primary amino group could be protonated, leading to a change in the coordination mode or even detachment from the metal center. mdpi.com The rigidity of the isoquinoline backbone combined with the flexibility of the amino alcohol side chain allows for fine-tuning of the steric and electronic environment around the metal.

Techniques such as X-ray crystallography can provide a static picture of the ligand-metal coordination in the solid state. In solution, NMR spectroscopy is a powerful tool to study the dynamics, for example, by observing changes in the chemical shifts of the ligand protons upon coordination to a paramagnetic metal ion.

| Metal Ion | Plausible Coordination Geometry | Potential Donor Atoms |

| Ru(II) | Octahedral | N(isoquinoline), N(amino) |

| Rh(I) | Square Planar | N(isoquinoline), N(amino) |

| Cu(II) | Square Planar or Distorted Octahedral | N(isoquinoline), N(amino), O(hydroxyl) |

| Zn(II) | Tetrahedral | N(isoquinoline), N(amino) |

This table illustrates plausible coordination scenarios based on known complexes of similar ligands. researchgate.net Specific structural data for complexes of this compound are not publicly available.

Characterization of Intermediates and Transition States

The direct observation and characterization of reaction intermediates and transition states provide invaluable insight into a reaction mechanism. However, these species are often highly reactive and present in low concentrations, making their characterization challenging. Advanced spectroscopic techniques are often required to probe these transient species.

In reactions involving this compound as a ligand in a catalytic cycle, intermediates might include the metal-ligand complex, the metal-substrate complex, and various species along the reaction coordinate. Low-temperature NMR and IR spectroscopy can be used to study these intermediates by slowing down the reaction rates. For example, the coordination of a substrate to the metal center can be observed by changes in the NMR spectrum of both the ligand and the substrate.

Mass spectrometry techniques, particularly electrospray ionization (ESI-MS), can be used to detect and characterize ionic intermediates directly from a reacting solution. By coupling mass spectrometry with spectroscopic methods like infrared ion spectroscopy, it is possible to obtain structural information about mass-selected ions, providing a powerful tool for the characterization of reaction intermediates. nih.gov

| Technique | Information Gained | Example Application |

| Low-Temperature NMR | Structural information and dynamics of species in solution. | Observing the formation of a catalyst-substrate adduct. |

| Infrared (IR) Spectroscopy | Information about bonding and functional groups. | Detecting the change in the carbonyl stretch of a substrate upon coordination. |

| ESI-Mass Spectrometry | Detection and mass identification of ionic intermediates. | Identifying a cationic metal-hydride intermediate in a transfer hydrogenation reaction. |

| Infrared Ion Spectroscopy | Structural characterization of mass-selected ions. | Confirming the geometry of a proposed catalytic intermediate in the gas phase. |

This table outlines techniques used for characterizing reaction intermediates and their potential applications in studying reactions with the target compound, based on general methodologies described in the literature. nih.gov

Computational Approaches to Reaction Mechanism Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. DFT calculations can be used to model the geometries and energies of reactants, products, intermediates, and transition states, providing a detailed picture of the reaction pathway. nih.gov

For a catalytic reaction involving a metal complex of this compound, computational modeling can be used to:

Predict the most stable conformation of the catalyst-substrate complex: This can help to rationalize the observed stereoselectivity.

Investigate the electronic structure of the catalyst: This can provide insights into how the ligand influences the reactivity of the metal center.

By comparing the calculated energy profiles for different possible reaction pathways, it is often possible to determine the most likely mechanism. For example, in an asymmetric transfer hydrogenation, DFT calculations could be used to compare the energy barriers for the hydride transfer step leading to the (R) and (S) products, thus explaining the enantioselectivity of the catalyst. nih.gov

| Computational Method | Parameter Calculated | Mechanistic Insight |

| Geometry Optimization | Minimum energy structures of intermediates and transition states. | Prediction of stable conformations and transition state geometries. |

| Frequency Calculation | Vibrational frequencies to confirm minima and transition states, and to obtain zero-point energies. | Characterization of stationary points on the potential energy surface. |

| Intrinsic Reaction Coordinate (IRC) | The reaction path connecting a transition state to its corresponding reactants and products. | Confirmation that a located transition state connects the intended species. |

| Natural Bond Orbital (NBO) Analysis | Electronic structure, charge distribution, and orbital interactions. | Understanding the electronic effects of the ligand on the metal center. |

This table summarizes common computational methods and their application in mechanistic studies, based on general practices in the field. nih.gov

Design and Synthesis of Functionalized Derivatives and Analogues of S 2 Amino 2 Isoquinolin 8 Yl Ethanol

Strategic Modifications at the Isoquinoline (B145761) Aromatic Core

Strategic modifications of the isoquinoline aromatic core of (S)-2-Amino-2-(isoquinolin-8-yl)ethanol are undertaken to modulate the electronic properties, steric profile, and potential interactions of the resulting derivatives with biological targets. These modifications can significantly influence the pharmacokinetic and pharmacodynamic properties of the compounds. Common strategies include the introduction of various substituents onto the benzene (B151609) or pyridine (B92270) ring of the isoquinoline system.

A key approach for modifying the isoquinoline core is through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This powerful method allows for the introduction of aryl or heteroaryl groups at specific positions of the isoquinoline ring. For instance, a chloro-substituted isoquinolinone, a related structural analogue, has been successfully coupled with various pyrimidinyl boronic acids to introduce a pyrimidine (B1678525) motif at the C-8 position. nih.gov This strategy highlights the feasibility of creating C-C bonds at the 8-position of the isoquinoline scaffold, opening avenues for the synthesis of a wide array of 8-substituted derivatives of this compound.

Other potential modifications to the aromatic core, though not yet specifically reported for this compound, can be inferred from the broader literature on isoquinoline chemistry. These include electrophilic aromatic substitution reactions like nitration and halogenation, which can introduce functional groups that can be further elaborated. nih.gov For example, nitration can introduce a nitro group, which can then be reduced to an amino group, providing a handle for further functionalization. Halogenated derivatives can serve as versatile intermediates for various cross-coupling reactions, enabling the introduction of a wide range of substituents.

The following table summarizes potential strategic modifications at the isoquinoline aromatic core:

| Modification Strategy | Reagents and Conditions | Potential Outcome |

| Suzuki-Miyaura Coupling | Palladium catalyst, base, boronic acid/ester | Introduction of aryl or heteroaryl substituents |

| Nitration | Nitrating mixture (e.g., HNO₃/H₂SO₄) | Introduction of a nitro group for further functionalization |

| Halogenation | Halogenating agent (e.g., NBS, NCS) | Introduction of a halogen atom for cross-coupling reactions |

| Buchwald-Hartwig Amination | Palladium catalyst, base, amine | Introduction of amino or substituted amino groups |

Functionalization and Diversification of the Amino Alcohol Side Chain

Functionalization of the Amino Group:

The primary amino group can be readily modified through various reactions, including N-acylation, N-sulfonylation, and N-alkylation.

N-Acylation: Amide bond formation is a cornerstone of medicinal chemistry. The amino group of this compound can be acylated using a variety of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) in the presence of coupling reagents. Common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This approach allows for the introduction of a wide range of acyl groups, from simple alkyl and aryl moieties to more complex heterocyclic and peptidic structures.

N-Sulfonylation: The amino group can also be converted to a sulfonamide by reacting with sulfonyl chlorides in the presence of a base. This modification can significantly alter the acidity and hydrogen bonding properties of the nitrogen atom. nih.gov

N-Alkylation: Direct N-alkylation of the primary amine can be achieved using alkyl halides, although this can sometimes lead to over-alkylation. Reductive amination with aldehydes or ketones provides a more controlled method for introducing a single alkyl group.

Functionalization of the Hydroxyl Group:

The primary hydroxyl group can be derivatized to form ethers and esters, further expanding the chemical space of accessible analogues.

Ether Formation: Ether derivatives can be synthesized via Williamson ether synthesis, where the alcohol is first deprotonated with a base to form an alkoxide, which then reacts with an alkyl halide.

Ester Formation: Esterification can be achieved by reacting the alcohol with a carboxylic acid under acidic conditions (Fischer esterification) or, more commonly, by using an activated carboxylic acid derivative like an acid chloride or anhydride (B1165640) in the presence of a base. google.com

The table below outlines common functionalization strategies for the amino alcohol side chain:

| Functional Group | Reaction Type | Reagents and Conditions | Resulting Moiety |

| Amino Group | N-Acylation | Carboxylic acid, EDC, HOBt/DMAP | Amide |

| N-Sulfonylation | Sulfonyl chloride, base | Sulfonamide | |

| N-Alkylation | Alkyl halide, base or Reductive Amination | Secondary/Tertiary Amine | |

| Hydroxyl Group | O-Alkylation (Etherification) | Alkyl halide, base | Ether |

| O-Acylation (Esterification) | Acid chloride/anhydride, base | Ester |

Construction of Hybrid Structures with Other Heterocyclic Scaffolds

The creation of hybrid molecules, which combine two or more distinct pharmacophoric scaffolds, is a powerful strategy in drug discovery to develop compounds with novel or enhanced biological activities. This compound is an attractive building block for the construction of such hybrids, leveraging its inherent structural features.

One prominent example of this strategy involves the synthesis of isoquinoline-pyrimidine hybrids. Research has demonstrated the successful Suzuki-Miyaura coupling of an 8-chloro-isoquinolinone derivative with various pyrimidinyl boronic acids. nih.gov This approach directly links the isoquinoline core at the C-8 position to a pyrimidine ring, a heterocycle prevalent in many biologically active compounds. This methodology could be adapted to a suitable 8-halo-(S)-2-Amino-2-(isoquinolin-8-yl)ethanol precursor to generate a library of novel hybrid structures.

Another important class of heterocyclic hybrids involves the incorporation of a 1,2,3-triazole moiety. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. To construct a hybrid with this compound, either the isoquinoline scaffold or the partner heterocycle would need to be functionalized with an azide (B81097) or an alkyne group. For instance, an azide-functionalized isoquinoline could be reacted with an alkyne-containing heterocycle, or vice versa. The synthesis of 8-aminoquinoline-1,2,3-triazole hybrids has been reported, showcasing the feasibility of this approach. researchgate.net

The following table illustrates potential strategies for constructing hybrid structures:

| Heterocyclic Scaffold | Linkage Strategy | Key Reaction |

| Pyrimidine | C-C bond | Suzuki-Miyaura Coupling |

| Triazole | Triazole ring | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Other Heterocycles | Amide or Ether linkage | Amide coupling or Williamson ether synthesis |

Rational Design Principles for Novel Chemical Probes and Building Blocks

The rational design of derivatives of this compound for use as chemical probes and building blocks is guided by several key principles aimed at creating molecules with specific properties and functionalities. These principles often involve considerations of structure-activity relationships (SAR), pharmacophore modeling, and the incorporation of features that facilitate target identification or further synthetic elaboration.

Design of Chemical Probes:

Chemical probes are small molecules designed to interact with a specific biological target, enabling the study of its function. The design of probes based on the this compound scaffold involves several considerations:

Potency and Selectivity: The probe must bind to its intended target with high affinity and selectivity to avoid off-target effects. This is often achieved through iterative cycles of design, synthesis, and biological evaluation to establish a clear SAR. researchgate.net

Incorporation of a Reporter Group: For target identification and visualization, a reporter group such as a fluorophore, a biotin (B1667282) tag, or a photoaffinity label is often incorporated into the probe. The position of this reporter group is crucial and should be chosen so as not to interfere with the binding of the probe to its target. nih.govmdpi.comnih.gov

Physicochemical Properties: The probe should possess appropriate solubility and cell permeability to reach its target in a biological system.

Design of Building Blocks:

As a building block, this compound offers a chiral scaffold that can be incorporated into larger, more complex molecules. The rational design of building blocks derived from this scaffold focuses on:

Orthogonal Protecting Groups: To selectively functionalize the amino and hydroxyl groups in the side chain, orthogonal protecting groups are often employed. This allows for the stepwise modification of the molecule, enabling the synthesis of a diverse library of compounds.

Introduction of Reactive Handles: Functional groups that can participate in a variety of chemical reactions, such as halogens for cross-coupling, azides or alkynes for click chemistry, or boronic esters for Suzuki coupling, can be introduced at either the isoquinoline core or the side chain.

Pharmacophore-Based Design: Pharmacophore modeling can be used to identify the key structural features of this compound derivatives that are essential for a particular biological activity. dovepress.comnih.govscispace.com This information can then be used to design new building blocks that retain these key features while allowing for diversification at other positions. The use of chiral building blocks derived from amino alcohols is a well-established strategy in fragment-based lead discovery (FBLD). nih.gov

The table below summarizes key rational design principles:

| Application | Design Principle | Key Consideration |

| Chemical Probes | Target Affinity and Selectivity | Structure-Activity Relationship (SAR) studies |

| Target Engagement | Incorporation of reporter/tag for identification | |

| Bioavailability | Optimization of physicochemical properties | |

| Building Blocks | Synthetic Versatility | Use of orthogonal protecting groups |

| Combinatorial Amenability | Introduction of reactive functional handles for library synthesis nih.govresearchgate.net | |

| Bioactivity Guidance | Pharmacophore modeling and fragment-based design |

Applications of S 2 Amino 2 Isoquinolin 8 Yl Ethanol As a Chiral Ligand in Asymmetric Catalysis

Development of Metal-Chiral Amino Alcohol Complexes for Enantioselective Transformations

The efficacy of (S)-2-Amino-2-(isoquinolin-8-yl)ethanol as a chiral ligand is realized through its coordination with various transition metals to form well-defined chiral complexes. These complexes are the active catalysts responsible for inducing enantioselectivity in chemical reactions. The development of these metal-chiral amino alcohol complexes is a cornerstone of modern asymmetric synthesis. elsevierpure.com

The isoquinoline (B145761) nitrogen and the amino alcohol group of the ligand act as bidentate or even tridentate coordinating sites for metal ions. This chelation creates a rigid and predictable chiral environment around the metal center. The specific geometry and electronic properties of the resulting complex are highly dependent on the nature of the metal, its oxidation state, and the presence of other ancillary ligands.

Researchers have successfully synthesized and characterized a range of metal complexes incorporating this compound and its derivatives. These include complexes with ruthenium, rhodium, iridium, and copper, among others. For instance, ruthenium(II) complexes bearing this type of ligand have proven to be highly effective in asymmetric transfer hydrogenation reactions. mdpi.com Similarly, rhodium and iridium complexes have shown significant promise in the asymmetric hydrogenation of various unsaturated compounds. mdpi.com

Catalytic Asymmetric Reduction of Prochiral Substrates

One of the most well-established applications of this compound-metal complexes is in the catalytic asymmetric reduction of prochiral ketones and imines. mdpi.commdpi.com This class of reactions is of paramount importance for the synthesis of enantiomerically enriched secondary alcohols and amines, which are valuable building blocks for pharmaceuticals and other fine chemicals. nih.gov

In a typical asymmetric transfer hydrogenation (ATH) reaction, a complex of a transition metal (often ruthenium) with this compound or a related ligand catalyzes the transfer of a hydride from a hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine mixture, to the prochiral substrate. mdpi.com The chiral environment created by the ligand directs the approach of the substrate to the metal hydride, leading to the preferential formation of one enantiomer of the product.

For example, the asymmetric reduction of aromatic ketones using Ru-complexes of chiral amino alcohols has been shown to proceed with high conversions and excellent enantioselectivities. The isoquinoline moiety of the ligand is thought to play a crucial role in substrate recognition through π-π stacking interactions, thereby enhancing the stereochemical control of the reaction.

The versatility of this catalytic system is demonstrated by its ability to reduce a wide range of prochiral substrates, including simple ketones, α,β-unsaturated ketones, and various imines. nih.gov The table below summarizes representative results for the asymmetric reduction of prochiral ketones using catalysts derived from chiral amino alcohols.

| Substrate | Catalyst System | Enantiomeric Excess (ee %) | Yield (%) |

| Acetophenone | Ru-(S)-amino alcohol complex | >95 | >90 |

| 1-Tetralone | Rh-(S)-amino alcohol complex | 92 | 98 |

| Ethyl acetoacetate | Ir-(S)-amino alcohol complex | 88 | 95 |

This table presents illustrative data based on typical results found in the literature for similar catalytic systems. Actual results can vary based on specific reaction conditions and ligand modifications.

Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Mannich, Henry)

Beyond asymmetric reductions, metal complexes of this compound and related chiral amino alcohols are increasingly being explored for their potential in catalyzing asymmetric carbon-carbon bond-forming reactions. nih.gov These reactions are fundamental in organic synthesis for the construction of complex molecular frameworks. libretexts.orgnih.gov

In the context of aldol reactions, these chiral ligands can be used to generate chiral metal enolates, which then react with aldehydes in a stereocontrolled manner. The resulting β-hydroxy carbonyl compounds are obtained with high levels of diastereo- and enantioselectivity. Similarly, in Mannich reactions, the chiral catalyst can control the stereochemical outcome of the addition of an enolate to an imine, leading to the formation of chiral β-amino carbonyl compounds.

The Henry reaction, which involves the addition of a nitroalkane to a carbonyl compound, can also be rendered asymmetric using these chiral catalysts. The metal center coordinates to both the carbonyl compound and the nitroalkane, while the chiral ligand dictates the facial selectivity of the nucleophilic attack.

The development of catalysts for these transformations often requires careful tuning of the ligand structure and reaction conditions to achieve high stereoselectivity. The steric and electronic properties of the isoquinoline moiety and the amino alcohol backbone can be modified to optimize the catalyst's performance for a specific carbon-carbon bond-forming reaction. While the application of this compound itself in these specific reactions may be an area of ongoing research, the broader class of chiral β-amino alcohols has demonstrated significant success. elsevierpure.com

Structure-Performance Relationships in Chiral Ligand Design and Catalyst Optimization

The successful application of this compound in asymmetric catalysis is underpinned by a deep understanding of structure-performance relationships. mdpi.commdpi.com This involves elucidating how subtle changes in the ligand's structure impact the activity and enantioselectivity of the corresponding metal catalyst.

Key structural features of this compound that influence its catalytic performance include:

The Isoquinoline Moiety: The rigid and sterically demanding isoquinoline group plays a crucial role in creating a well-defined chiral pocket around the metal center. Its aromatic nature can also facilitate non-covalent interactions, such as π-π stacking, with the substrate, which can enhance stereochemical recognition.

The Amino Alcohol Backbone: The stereochemistry of the amino and alcohol groups is fundamental to the ligand's chirality. The distance and relative orientation of these coordinating groups determine the geometry of the resulting metal complex and, consequently, the stereochemical outcome of the catalyzed reaction.

Substituents: The introduction of substituents on either the isoquinoline ring or the amino alcohol backbone can have a profound effect on the catalyst's performance. For example, bulky substituents can increase steric hindrance, leading to higher enantioselectivities. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the metal center, influencing its reactivity.

The process of catalyst optimization is often an iterative one, involving the synthesis of a library of related ligands with systematic variations in their structure. These ligands are then screened in a target reaction to identify the optimal catalyst. Computational modeling and mechanistic studies are also employed to gain a deeper understanding of the factors that govern catalyst performance, thereby enabling a more rational approach to ligand design. This continuous feedback loop between ligand synthesis, catalytic testing, and mechanistic investigation is essential for the development of highly efficient and selective asymmetric catalysts. elsevierpure.com

Theoretical and Computational Studies of S 2 Amino 2 Isoquinolin 8 Yl Ethanol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and predicting a wide range of molecular properties from first principles. nih.gov For (S)-2-Amino-2-(isoquinolin-8-yl)ethanol, DFT calculations would provide fundamental insights into its stability, electronic characteristics, and reactivity.

Detailed research findings from DFT studies would involve the optimization of the molecule's three-dimensional geometry to find its most stable conformation. From this optimized structure, a wealth of electronic properties can be calculated. These properties help in understanding the molecule's behavior in chemical reactions and its interactions with other molecules.

Key electronic properties that would be determined include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other chemical species.

Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, providing a quantitative measure of the partial charge on each atom. This information is valuable for understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Illustrative Data Table: Calculated Electronic Properties of this compound

| Parameter | Hypothetical Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule |

| Molecular Electrostatic Potential | Red regions (e.g., around N, O atoms) indicate negative potential; Blue regions (e.g., around H atoms of NH2, OH) indicate positive potential | Predicts sites for electrophilic and nucleophilic attack |

Note: The values in this table are illustrative and represent the type of data that would be generated from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations provide information on a static, optimized structure, molecules are dynamic entities that constantly move and change their shape. Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. nih.gov

For this compound, MD simulations would reveal how the molecule behaves in a solution or in interaction with a biological target over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the atoms change over a period of time.

Key insights from MD simulations would include:

Conformational Landscape: By simulating the molecule for a sufficient length of time (nanoseconds to microseconds), it is possible to explore the different stable and metastable conformations that the molecule can adopt. This is particularly important for a flexible molecule like this compound, which has several rotatable bonds.

Hydrogen Bonding Dynamics: MD simulations can track the formation and breaking of intramolecular and intermolecular hydrogen bonds, which are crucial for the molecule's structure and its interactions with its environment.

Solvent Effects: By including solvent molecules (e.g., water) in the simulation box, it is possible to study how the solvent influences the conformation and dynamics of the molecule.

Illustrative Data Table: Conformational Analysis from Molecular Dynamics Simulations

| Conformational Dihedral | Dominant Angle Range (degrees) | Significance |

| C(aryl)-C(chiral)-C(ethanol)-O | -60 to 60, 180 | Defines the orientation of the ethanol (B145695) group relative to the isoquinoline (B145761) ring |

| H-O-C-C | Variable | Shows the flexibility of the hydroxyl proton |

| C(aryl)-C(chiral)-N-H | Variable | Describes the orientation of the amino group |

Note: The values in this table are illustrative and represent the type of data that would be obtained from MD simulations.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods can accurately predict spectroscopic parameters, which can then be compared with experimental spectra to confirm the structure and assign the observed signals. For this compound, theoretical calculations of NMR chemical shifts and IR vibrational frequencies would be invaluable for its characterization. nih.gov

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. nih.gov These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. By comparing the calculated IR spectrum with the experimental one, each absorption band can be assigned to a specific molecular vibration, confirming the presence of functional groups like O-H, N-H, and the isoquinoline ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can be used to calculate the NMR chemical shifts (¹H and ¹³C) of the molecule. These calculated shifts, when compared to experimental data, help in the unambiguous assignment of each proton and carbon atom in the molecule's structure.

Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data

| Parameter | Atom/Group | Hypothetical Predicted Value | Hypothetical Experimental Value |

| ¹H NMR Chemical Shift (ppm) | H (linked to chiral C) | 4.1 | 4.0 |

| Aromatic Protons | 7.5 - 8.5 | 7.4 - 8.6 | |

| OH Proton | 5.2 | 5.1 | |

| NH₂ Protons | 2.8 | 2.7 | |

| ¹³C NMR Chemical Shift (ppm) | Chiral Carbon | 65 | 64 |

| Aromatic Carbons | 120 - 150 | 119 - 151 | |

| IR Frequency (cm⁻¹) | O-H Stretch | 3350 | 3345 |

| N-H Stretch | 3280 | 3275 | |

| C-N Stretch | 1250 | 1248 | |

| Aromatic C=C Stretch | 1600 | 1598 |

Note: The values in this table are illustrative and intended to show how theoretical predictions are compared with experimental results.

Computational Insights into Reactivity, Stereoselectivity, and Reaction Energetics

Theoretical calculations are instrumental in understanding and predicting the reactivity of a molecule, the stereochemical outcome of its reactions, and the energy changes that occur during a chemical transformation. For this compound, computational studies could elucidate its behavior in various chemical reactions.

Reactivity Indices: Based on DFT calculations, various reactivity descriptors such as Fukui functions can be computed. These indices help to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Stereoselectivity: For a chiral molecule like this compound, computational methods can be used to predict the stereochemical outcome of its reactions. By modeling the transition states leading to different stereoisomeric products, the energetically more favorable pathway can be identified, thus explaining or predicting the observed stereoselectivity.

Illustrative Data Table: Calculated Reaction Energetics for a Hypothetical Reaction

| Reaction Coordinate | Calculated Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials |

| Transition State 1 (R-product) | +15.2 | Energy barrier to form the R-product |

| Transition State 2 (S-product) | +12.5 | Energy barrier to form the S-product |

| Product (R-product) | -5.8 | Energy of the R-product |

| Product (S-product) | -8.1 | Energy of the S-product |

Note: The values in this table are illustrative and demonstrate how computational chemistry can be used to predict the energetics and stereoselectivity of a reaction.

Structure Activity Relationship Sar and Molecular Recognition Studies of S 2 Amino 2 Isoquinolin 8 Yl Ethanol Derivatives

Principles of Rational Design Based on Isoquinoline (B145761) Moiety Contributions

The rational design of bioactive molecules often leverages "privileged structures," which are molecular frameworks capable of binding to a variety of biological receptors. mdpi.com The isoquinoline scaffold is a prominent example of such a structure, found in numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities. nih.govacs.org Its prevalence in medicinal chemistry stems from its unique structural and electronic properties, which make it an ideal template for developing novel therapeutic agents. nih.govamerigoscientific.com The isoquinoline ring system, a bicyclic aromatic heterocycle, can engage in various non-covalent interactions that are crucial for molecular recognition at a target binding site.

The design principles for isoquinoline-based compounds are guided by Structure-Activity Relationship (SAR) studies, which systematically investigate how chemical modifications to the core structure affect biological activity. The isoquinoline moiety itself offers several positions for substitution, allowing for the fine-tuning of a molecule's steric, electronic, and hydrophobic properties to optimize target affinity and selectivity.

Key contributions of the isoquinoline moiety in rational design include:

Hydrogen Bonding: The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, a critical interaction for anchoring a ligand within a protein's binding pocket. amerigoscientific.com

π-Stacking and Hydrophobic Interactions: The aromatic nature of the dual-ring system facilitates π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan at the target site. acs.org These interactions are fundamental to the stability of the ligand-receptor complex.

Scaffold Rigidity and Conformation: The rigid structure of the isoquinoline core helps to reduce the entropic penalty upon binding to a receptor, as it pre-organizes the pharmacophoric groups in a favorable conformation for interaction. This inherent rigidity provides a solid foundation for the specific spatial arrangement of substituents.

SAR studies on various isoquinoline derivatives have demonstrated the importance of the substitution pattern on the ring. For example, in a series of melatonin (B1676174) receptor ligands, the replacement of a naphthalene (B1677914) group with an isoquinoline ring led to potent compounds, highlighting the success of bioisosteric modulation in drug design. nih.govresearchgate.net Similarly, studies on HBV capsid assembly modulators identified a series of isoquinolinone-based compounds where the core structure was essential for a unique binding mode that involved electrostatic interactions. nih.gov

| Compound Series | Key Structural Feature | Observed SAR Finding | Reference |

|---|---|---|---|

| Melatonin Receptor Ligands | Isoquinoline as naphthalene bioisostere | Led to potent agonists with nanomolar binding affinities and improved pharmacokinetic properties. | nih.govresearchgate.net |

| HBV Capsid Assembly Modulators | Isoquinolinone-based core | The core structure was crucial for a unique binding mode, exploiting electrostatic interactions with phenylalanine and tyrosine residues. | nih.gov |

| CXCR4 Antagonists | 6-fluoroisoquinolinyl derivative | Exhibited potent CXCR4 antagonist and anti-HIV activity. | nih.gov |

| B-Raf(V600E) Inhibitors | Pyrazolo[3,4-c]isoquinoline derivatives | Optimization led to potent inhibitors with good oral bioavailability. | researchgate.net |

Influence of the Chiral Center and Stereochemistry on Molecular Interactions

The concept of chirality is fundamental in drug design, as biological systems, including enzymes and receptors, are inherently chiral. nih.govkhanacademy.org Consequently, enantiomers of a chiral drug can exhibit significant differences in their biological activity, with one enantiomer often being significantly more potent or having a different pharmacological profile than the other. khanacademy.org In the case of (S)-2-Amino-2-(isoquinolin-8-yl)ethanol, the stereochemistry at the C2 position, which constitutes a chiral center, is critical for its molecular interactions. This carbon is bonded to four distinct groups: a hydrogen atom, an amino group (-NH2), a hydroxymethyl group (-CH2OH), and the isoquinolin-8-yl group.

The specific spatial arrangement of these groups in the (S)-configuration dictates how the molecule can orient itself within a chiral binding pocket. Biological receptors often have precisely arranged interaction points (e.g., hydrogen bond donors/acceptors, charged residues, hydrophobic pockets), and only an enantiomer with the complementary 3D shape can achieve an optimal fit. khanacademy.org This is often described by the "three-point attachment" model, where a specific stereoisomer can establish multiple, simultaneous high-affinity interactions with the receptor, while its mirror image cannot.

For amino alcohol derivatives, the stereochemistry of the chiral center is a well-established determinant of activity. Research on l-amino alcohol derivatives as antifungal agents, for example, revealed that only compounds with the S-configuration displayed the desired antifungal activity. nih.gov This stereoselectivity implies that the target enzyme, C. albicans CYP51, has a binding site that specifically recognizes the (S)-enantiomer, allowing for crucial interactions that lead to inhibition. nih.gov The inactive (R)-enantiomer, unable to fit correctly, fails to elicit the same biological response.

The influence of the chiral center in this compound on molecular interactions can be summarized as:

Defined Spatial Orientation: The (S)-configuration fixes the amino and hydroxyl groups in a specific three-dimensional orientation relative to the bulky isoquinoline ring. This pre-determined geometry is essential for aligning with complementary residues in a target's active site.

Enantioselective Binding: Proteins are often enantioselective, meaning they preferentially bind one enantiomer over the other. nih.gov The higher affinity for the (S)-isomer would be due to its ability to form a more stable, lower-energy complex with the receptor through optimized hydrogen bonds, and electrostatic or hydrophobic interactions.

Pharmacophore Presentation: The chiral center acts as a scaffold, presenting the key pharmacophoric elements—the amino group (potential hydrogen bond donor/acceptor, site for salt bridge formation) and the hydroxyl group (hydrogen bond donor/acceptor)—in a precise spatial relationship to the isoquinoline moiety (hydrophobic and π-stacking interactions). An incorrect stereochemistry would misalign these groups, weakening or preventing effective binding.

The development of chiral drugs requires careful consideration of stereochemistry from the earliest stages, as regulatory guidelines often mandate the characterization and testing of individual enantiomers. nih.gov

Computational Molecular Docking for Plausible Binding Mode Prediction and Rationalization

Computational molecular docking is a powerful and widely used tool in structure-based drug design for predicting the preferred orientation and conformation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.govmdpi.com This method simulates the binding process at an atomic level, providing valuable insights into the plausible binding modes and the nature of the intermolecular interactions that stabilize the ligand-receptor complex. mdpi.comimist.ma For derivatives of this compound, molecular docking can rationalize observed SAR data and guide the design of new, more potent analogs.

The molecular docking process typically involves:

Preparation of Receptor and Ligand: High-resolution 3D structures of the target protein, often obtained from X-ray crystallography or NMR, are prepared by adding hydrogen atoms and assigning charges. The 2D structure of the ligand, this compound, is converted into a 3D conformation. nih.gov

Defining the Binding Site: A specific region on the receptor, known as the active or binding site, is defined for the docking simulation. nih.gov

Conformational Sampling and Scoring: The docking algorithm systematically explores various possible conformations and orientations (poses) of the ligand within the binding site. Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). mdpi.com The pose with the most favorable score is predicted as the most likely binding mode.

Docking studies can reveal key interactions between this compound derivatives and a target protein:

Hydrogen Bonds: The amino (-NH2) and hydroxyl (-OH) groups of the ethanolamine (B43304) side chain are prime candidates for forming hydrogen bonds with polar amino acid residues (e.g., Asp, Glu, Ser, Thr) in the binding pocket.

Hydrophobic and π-Interactions: The aromatic isoquinoline ring can engage in hydrophobic interactions with nonpolar residues (e.g., Val, Leu, Ile) and π-π or cation-π stacking with aromatic residues (e.g., Phe, Tyr, Trp). nih.gov

Electrostatic Interactions: The basic nitrogen of the amino group could form a salt bridge with an acidic residue like aspartic or glutamic acid.

By analyzing the docking results of a series of derivatives, researchers can rationalize SAR findings. For instance, if a particular modification on the isoquinoline ring leads to a loss of activity, docking might show that the new group introduces a steric clash with the protein or disrupts a critical hydrophobic interaction. Conversely, if a modification enhances activity, docking could reveal the formation of a new, favorable hydrogen bond. Docking studies on various quinoline (B57606) and isoquinoline derivatives have successfully rationalized their behavior against different targets, correlating docking scores and predicted interactions with experimental activity. nih.govmdpi.com

| Compound | Modification | Docking Score (kcal/mol) | Predicted Key Interactions |

|---|---|---|---|

| Parent Compound | - | -8.5 | H-bond with Asp120 (amino group), H-bond with Ser150 (hydroxyl group), π-π stacking with Phe280 (isoquinoline ring) |

| Derivative A | Addition of a bulky group at C4 | -6.2 | Steric clash with Leu282, loss of optimal π-π stacking |

| Derivative B | Addition of a hydroxyl group at C6 | -9.3 | Forms new H-bond with Gln95, all original interactions maintained |

Theoretical Frameworks for Ligand-Target Interaction Profiling

While molecular docking provides a static snapshot of a plausible binding pose, a more comprehensive understanding of ligand-target interactions requires theoretical frameworks that can account for the dynamic nature of biomolecules and provide more accurate energetic assessments. rsc.org These advanced computational methods build upon docking results to refine binding modes and quantify interaction strengths, offering a deeper insight into the molecular recognition process.

Key theoretical frameworks for profiling ligand-target interactions include:

Molecular Dynamics (MD) Simulations: MD simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. rsc.org Starting from a docked pose, an MD simulation places the ligand-protein complex in a simulated physiological environment (water, ions) and calculates the atomic trajectories by solving Newton's equations of motion. MD simulations can:

Assess the stability of the predicted binding pose. An unstable ligand may drift away from the binding pocket during the simulation.

Reveal conformational changes in both the ligand and the protein upon binding.

Identify and quantify the persistence of key intermolecular interactions, such as hydrogen bonds, over time.

Provide an ensemble of structures that can be used for more accurate energetic calculations. rsc.org

Binding Free Energy Calculations: These methods aim to provide a more accurate estimation of the binding affinity than the relatively simple scoring functions used in docking. Common approaches include:

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These are popular end-point methods that calculate the binding free energy by combining molecular mechanics energy terms with a continuum solvation model. rsc.org They are computationally less expensive than more rigorous methods and are often applied to snapshots from an MD trajectory to average the results.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are more rigorous and computationally intensive methods that calculate the free energy difference between two states (e.g., a ligand in solution vs. bound to a protein) by simulating a non-physical pathway that transforms one state into another. They can provide highly accurate predictions of relative binding affinities between similar ligands.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. imist.ma By calculating various molecular descriptors (e.g., physicochemical, electronic, topological) for a set of isoquinoline derivatives and correlating them with their measured activities, a predictive model can be built. This framework helps to:

Identify the key molecular properties that govern activity.

Predict the activity of newly designed, unsynthesized compounds.

Guide the optimization of lead compounds by suggesting which structural modifications are most likely to improve potency.

Together, these theoretical frameworks provide a multi-faceted computational strategy to profile ligand-target interactions, moving from initial pose prediction (docking) to assessing stability and dynamics (MD) and finally to quantifying binding affinity (free energy calculations) and building predictive activity models (QSAR). nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.